molecular formula C16H20F2O3 B1326208 Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate CAS No. 898753-30-5

Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate

Cat. No. B1326208
M. Wt: 298.32 g/mol
InChI Key: DNBAZILRQDACTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate” are not available, related compounds have been synthesized through various methods. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described .

Scientific Research Applications

Chemical Structure and Properties

  • A study on the crystal structure of a derivative, ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, explored its complex chemical structure, emphasizing the importance of understanding molecular configurations in scientific research (Gelli et al., 1994).

Biocatalysis and Enzymatic Processes

  • Research has shown that ethyl 2-hydroxy-3-oxooctanoate, a related compound, can be transformed through biocatalysis, demonstrating the potential of using similar compounds in chemoenzymatic synthesis and green chemistry (Fadnavis et al., 1999).

Materials Science and Laser Technology

  • Ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate, a similar compound, has been used in the development of laser-active cyanopyrromethene–BF2 complexes, showcasing applications in materials science and technology (Sathyamoorthi et al., 1994).

Synthetic Organic Chemistry

  • A study on the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol from a related ketone highlights the importance of ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate in synthetic organic chemistry and pharmaceutical intermediate production (Guo et al., 2017).

Future Directions

Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). This field of research has benefited from the invention of multiple difluoromethylation reagents . This could potentially be a future direction for the synthesis of complex organic molecules like “Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate”.

properties

IUPAC Name

ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBAZILRQDACTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645629
Record name Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate

CAS RN

898753-30-5
Record name Ethyl 2,6-difluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(2,6-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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